molecular formula C15H21N3O2S B7557663 2-ethylsulfonyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline

2-ethylsulfonyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline

Cat. No. B7557663
M. Wt: 307.4 g/mol
InChI Key: UGGMINLKYUAZBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethylsulfonyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. This compound is a member of the sulfonamide family, which is known for its diverse pharmacological properties.

Mechanism of Action

The mechanism of action of 2-ethylsulfonyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline involves the inhibition of specific enzymes and molecular pathways that are involved in the growth and proliferation of cancer cells. This compound has been found to target the PI3K/Akt/mTOR signaling pathway, which is known to be overactive in many types of cancer.
Biochemical and Physiological Effects:
Studies have shown that 2-ethylsulfonyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline has a range of biochemical and physiological effects. This compound has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and reduce the expression of genes that are involved in cancer cell proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-ethylsulfonyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline in lab experiments is its ability to selectively target cancer cells without affecting normal cells. This makes it a promising candidate for cancer treatment. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are many future directions for research on 2-ethylsulfonyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline. One area of interest is in the development of more efficient synthesis methods that can produce larger quantities of the compound. Another area of research is in the development of more effective drug delivery systems that can overcome the solubility issues associated with this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in other areas of research beyond cancer treatment.

Synthesis Methods

The synthesis of 2-ethylsulfonyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline involves the reaction of 2-ethylsulfonyl aniline with 1,3,5-trimethylpyrazole-4-carbaldehyde in the presence of a suitable catalyst. The resulting product is purified through column chromatography to obtain a pure form of the compound.

Scientific Research Applications

2-ethylsulfonyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline has been studied for its potential use in various research applications. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has the ability to inhibit the growth of cancer cells by targeting specific molecular pathways.

properties

IUPAC Name

2-ethylsulfonyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S/c1-5-21(19,20)15-9-7-6-8-14(15)16-10-13-11(2)17-18(4)12(13)3/h6-9,16H,5,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGGMINLKYUAZBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1NCC2=C(N(N=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethylsulfonyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline

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